REACTION_CXSMILES
|
C(OC([N:6]1[CH2:11][CH2:10][CH:9]([N:12]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=3[C:16]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[N:15][CH2:14][C:13]2=[O:29])[CH2:8][CH2:7]1)=O)C.S1CCCC1.CS(O)(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CCOCC>[C:23]1([C:16]2[C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:12]([CH:9]3[CH2:8][CH2:7][NH:6][CH2:11][CH2:10]3)[C:13](=[O:29])[CH2:14][N:15]=2)[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 |f:3.4.5|
|
Name
|
12
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCC(CC1)N1C(CN=C(C2=C1C=CC=C2)C2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
S1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The methylene chloride layer is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 1 ml of methanol
|
Type
|
ADDITION
|
Details
|
mixed with 0.27 ml of 48% hydrobromic acid
|
Type
|
CUSTOM
|
Details
|
The resultant crystals are recrystallized from methylene chloride-methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NCC(N(C2=C1C=CC=C2)C2CCNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 881 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 106.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |